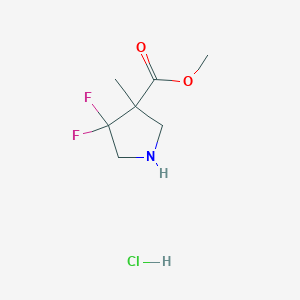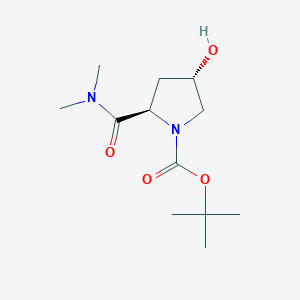
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN). The reaction conditions can vary, but common methods include stirring the mixture at ambient temperature or heating it to around 40°C .
Industrial Production Methods
In an industrial setting, the production of Boc-protected amines often involves the use of di-tert-butyl-iminodicarboxylate as a reagent. This reagent, upon deprotonation, provides a doubly Boc-protected source of NH2, which can then be N-alkylated. This approach is complementary to the Gabriel synthesis of amines .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected amine
Scientific Research Applications
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is crucial in organic synthesis, as it allows for the selective protection and deprotection of functional groups .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester
- N-Boc-4-hydroxypyrrolidine-2-carboxylic acid
- N-Boc-4-hydroxyproline
Uniqueness
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a dimethylated amine. This combination of functional groups and stereochemistry makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3/t8-,9+/m0/s1 |
InChI Key |
UYDCRNHLCFHHFR-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)N(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)
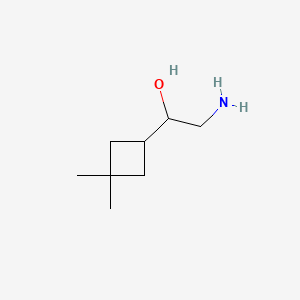
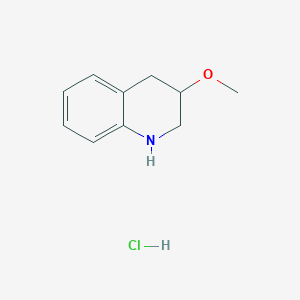
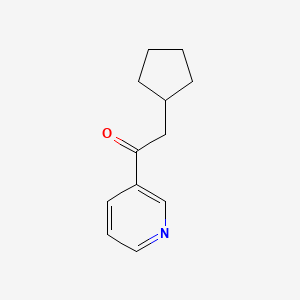
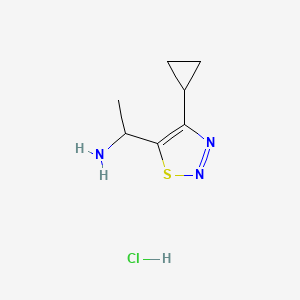
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
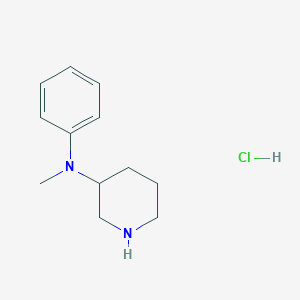

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)

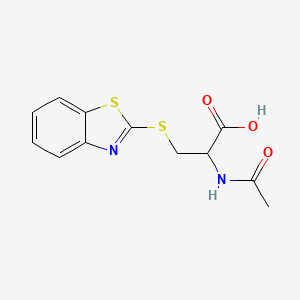
![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)
